Etodolac

Descripción

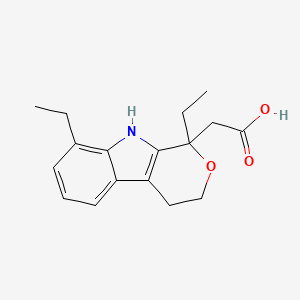

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYBQONXHNTVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate) | |

| Record name | Etodolac [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020615 | |

| Record name | Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.92e-02 g/L | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41340-25-4 | |

| Record name | Etodolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etodolac [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | etodolac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etodolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M36281008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 148 °C | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Action of Etodolac

Cyclooxygenase (COX) Isoform Inhibition Profile

Etodolac's interaction with COX enzymes is characterized by a preferential inhibition of the inducible cyclooxygenase-2 (COX-2) isoform over the constitutive cyclooxygenase-1 (COX-1) isoform.

This compound demonstrates a significant selectivity for COX-2, being reported as 5 to 50 times more selective than for COX-1 drugbank.comresearchgate.netmdpi.com. Some studies indicate an even higher selectivity, with figures such as 10-fold ump.edu.pl or 179 times more selective for COX-2 iiarjournals.org. This preferential inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins (B1171923) primarily produced at inflammatory sites, thereby mediating the anti-inflammatory, analgesic, and antipyretic effects of the drug drugbank.commdpi.compatsnap.comnih.gov. The selective inhibition of COX-2 is theoretically associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs mdpi.compatsnap.comnih.gov.

Research findings on the inhibitory potency of this compound against COX isoforms are summarized in the table below:

| Enzyme Isoform | IC50 Value (nM) | Reference |

| COX-2 | 41 | ashpublications.org |

| COX-2 | 53,000 | nih.govmdpi.com |

| COX-1 | ~50,000 | ashpublications.org |

| COX-1 | >100,000 | nih.govmdpi.com |

While this compound is preferentially selective for COX-2, it retains the capacity to fully inhibit COX-1 iiarjournals.org. At concentrations of this compound sufficient to achieve 80% inhibition of COX-2, only about 25% inhibition of COX-1 is observed. COX-1 plays vital roles in maintaining physiological homeostasis, including the protection of the gastric lining and the regulation of platelet aggregation mdpi.compatsnap.commdpi.com. The lesser impact of this compound on COX-1 activity is thought to contribute to its improved gastric tolerance compared to non-selective NSAIDs ump.edu.pl. Studies have shown that this compound has a less suppressive effect on the spontaneous biosynthesis of prostaglandin (B15479496) E2 (PGE2) in rabbit gastric epithelial cells and Madin-Darby canine kidney cells.

This compound exerts its inhibitory action by binding to the upper portion of the active site of the COX enzyme drugbank.comresearchgate.netnih.govmdpi.com. This binding mechanism physically obstructs the entry of arachidonic acid, the natural substrate for COX enzymes, into the active site, thereby preventing its conversion into prostaglandins drugbank.comresearchgate.netnih.govmdpi.com. The structural differences between the active sites of COX-1 and COX-2 are believed to underlie this compound's preferential selectivity for COX-2.

Prostaglandin Biosynthesis Pathway Dysregulation

The inhibition of COX enzymes by this compound leads to a significant dysregulation of the prostaglandin biosynthesis pathway. This results in a reduced production of various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), prostaglandin I2 (PGI2, also known as prostacyclin), prostaglandin F2α (PGF2α), and thromboxane (B8750289) A2 (TXA2) drugbank.comnih.govresearchgate.netnih.goviiarjournals.orgmdpi.compatsnap.commdpi.com. These prostaglandins are crucial lipid mediators involved in the initiation and propagation of inflammation, the perception of pain, and the elevation of body temperature during fever mdpi.compatsnap.comnih.gov. Specifically, this compound has been shown to significantly decrease PGE2 biosynthesis in rabbit articular chondrocytes when stimulated by interleukin-1 (IL-1) beta.

Diverse Cellular and Molecular Targets Beyond Canonical COX Inhibition

This compound has been observed to modulate the function and phenotype of immune cells, particularly macrophages. Studies indicate that this compound, through its COX-2 inhibitory activity, can inhibit the differentiation of human M2 macrophages, which are typically associated with pro-tumorigenic and immunosuppressive functions nih.gov. This inhibition is characterized by a decrease in the expression of markers such as CD14 and CD163, and an increase in the production of pro-inflammatory cytokine TNFα nih.gov. Furthermore, this compound treatment has been shown to induce a more immune-activated phenotype in murine macrophages, evidenced by increased expression of MHCII IA/IE and co-receptors CD80 and CD86 on their surfaces iiarjournals.org. In these activated macrophages, TNFα expression levels were elevated, while IL-10 levels were reduced iiarjournals.org. These findings suggest that this compound intake can enhance systemic innate immune responses iiarjournals.org and may block M-CSF-induced M2 macrophage differentiation, thereby driving pro-inflammatory activities in both human and murine macrophages nih.gov. The R-enantiomer of this compound, which is inactive against COX enzymes, has also been shown to inhibit beta-catenin levels in hepatoma cells and exhibit activity via its direct effect on peroxisome proliferator-activated receptor-γ (PPAR-γ) and retinoid X receptor-α (RXR-α) pathways.

Investigation of Retinoic Acid Receptor (RXR-alpha) Interactions, particularly with R-Etodolac Enantiomer

The R-enantiomer of this compound, which is considered biologically inactive concerning cyclooxygenase inhibition, has demonstrated significant interactions with the retinoid X receptor alpha (RXRα). wikipedia.orgwikidata.orgwikipedia.orgwikipedia.org Studies have shown that R-etodolac directly binds to the purified recombinant ligand-binding domain (LBD) of RXRα. wikipedia.org This interaction leads to the inhibition of RXRα's transactivation function and subsequently induces its ubiquitination and degradation in intact cells. wikipedia.org

Notably, R-etodolac has been observed to induce apoptosis selectively in prostate cancer cells, without affecting normal prostatic epithelial cells. This tumor-selective apoptotic effect is correlated with a reduction in RXRα levels within the tumor cells. wikipedia.org The ability of R-etodolac to antagonize RXRα transcriptional activity and promote its degradation positions it as a compound with potential beyond traditional NSAID applications. wikipedia.orguni.lu Furthermore, R-etodolac has been reported to compete with 9-cis-retinoic acid, a known RXRα ligand, for binding to the receptor. wikipedia.orguni.lu

The interaction between R-etodolac and RXRα is summarized in the table below:

| Interaction Type | Target | Effect of R-Etodolac | Key Finding | Citation |

| Binding Affinity | RXRα | Competitive binding | IC50 ≈ 200 µM against [3H]9-cis-RA binding | wikipedia.orguni.lu |

| Transcriptional Activity | RXRα | Antagonism | Inhibits transactivation function | wikipedia.org |

| Protein Stability | RXRα | Degradation | Induces ubiquitination and degradation | wikipedia.orguni.lu |

| Cellular Outcome | Cancer Cells | Apoptosis (tumor-selective) | Associated with reduced RXRα levels | wikipedia.org |

Eukaryotic Elongation Factor 2 Kinase (eEF2K) Inhibitory Mechanisms

Eukaryotic Elongation Factor 2 Kinase (eEF2K) is an atypical alpha kinase that plays a crucial role in regulating protein synthesis by phosphorylating eukaryotic elongation factor 2 (eEF2). fishersci.seprobes-drugs.org Elevated eEF2K activity is frequently observed in various cancer types, where it is believed to help tumor cells withstand adverse environments and promote proliferation by inhibiting protein synthesis and reducing energy consumption. fishersci.se Consequently, eEF2K has emerged as a promising molecular target for cancer therapy, as its inhibition has been shown to impair tumor cell proliferation. fishersci.sewikidata.orgmims.com

Recent research has explored the development of novel this compound derivatives as potential eEF2K inhibitors. wikidata.org Through in silico molecular modeling and in vitro studies, pyranoindole-based compounds, which share structural similarities with this compound, have demonstrated significant eEF2K inhibitory activity, particularly in triple-negative breast cancer (TNBC) cells. wikidata.org These findings suggest that the this compound scaffold can be modified to create compounds with targeted eEF2K inhibitory mechanisms, opening new avenues for cancer therapeutics. wikidata.org

Impact on Arachidonic Acid Metabolism Pathways (e.g., Lipoxygenase)

This compound's primary mechanism of action as an NSAID involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever, from their precursor, arachidonic acid. wikipedia.orgwikipedia.orgwikidata.orgwikipedia.orglipidmaps.org this compound exhibits preferential selectivity for COX-2, being 5 to 50 times more selective for COX-2 than COX-1. wikidata.orgwikipedia.org

While this compound effectively inhibits the cyclooxygenase pathway of arachidonic acid metabolism, its impact on the lipoxygenase (LOX) pathway is less pronounced. Studies investigating the effects of this compound on lipoxygenase activity have indicated that it inhibits human polymorphonuclear leukocyte 5-lipoxygenase and human platelet 12-lipoxygenase only at very high, often supratherapeutic, concentrations (1 x 10⁻⁴ M and above). scribd.com In contrast, other compounds like nordihydroguaiaretic acid (NDGA) are active at significantly lower concentrations. scribd.com Some research suggests that observed increases in 15-HETE (a lipoxygenase product) in the presence of high concentrations of this compound may be due to cytological damage, facilitating access of arachidonic acid to 15-lipoxygenase, rather than a direct enzymatic activation or inhibition by the drug itself. fishersci.fi Therefore, the anti-inflammatory mechanism of this compound is not primarily linked to the inhibition of lipoxygenases. scribd.com

Pharmacological Research and Characterization of Etodolac

Pharmacodynamic Investigations of Etodolac

The pharmacodynamic profile of this compound has been extensively studied, revealing its mechanisms of action and therapeutic effects.

This compound has demonstrated significant anti-inflammatory effects in various experimental animal models. nih.gov Its efficacy has been observed in models of ultraviolet erythema, carrageenan-induced edema, and adjuvant-induced arthritis. nih.gov In these models, this compound effectively reduces inflammation, although at doses several times higher than that of indomethacin (B1671933). nih.gov

The anti-inflammatory action of this compound is linked to its inhibition of prostaglandin (B15479496) E2 (PGE2) formation. nih.gov It also inhibits granuloma formation and various leukocyte functions, including chemotaxis, lysosomal enzyme release, and the generation of active oxygen species. nih.gov Notably, the S-enantiomer of this compound is responsible for its anti-inflammatory and COX-2 inhibitory effects. researchgate.net In a study on adjuvant-induced arthritic rats, the S-enantiomer was shown to suppress paw swelling. researchgate.net

Table 1: Anti-inflammatory Activity of this compound in Experimental Models

| Experimental Model | Key Findings |

| Ultraviolet Erythema | This compound demonstrated a notable anti-inflammatory effect. nih.gov |

| Carrageenan-Induced Edema | Showed significant reduction in paw edema. nih.govresearchgate.net |

| Adjuvant-Induced Arthritis in rats | (+)-etodolac was found to be 2.6 times more potent than the racemate. lookchem.com |

| Collagen-Induced Arthritis in rats | This compound treatment relieved symptoms, significantly decreased right heel width and total score, and increased the pain threshold over a 7-month period. nih.gov |

This table summarizes the anti-inflammatory efficacy of this compound in various preclinical models.

This compound's analgesic properties have been substantiated in both preclinical and clinical settings, proving effective for various types of pain. nih.govnih.gov

In preclinical studies, this compound has been shown to suppress inflammatory pain. nih.gov A study investigating its effects on neuropathic pain in a mouse model of partial sciatic nerve ligation found that this compound, unlike other COX inhibitors such as indomethacin or celecoxib (B62257), was effective against mechanical allodynia. nih.gov The anti-allodynic effects of this compound in mice were attributed to the S-enantiomer and were found to be independent of COX-2 inhibition. researchgate.net

Clinical trials have demonstrated this compound's efficacy in managing pain from various conditions. nih.gov It has been effective in treating acute pain following dental, orthopedic, and urological surgeries, as well as pain from sports injuries, low back pain, and osteoarthritis. nih.govtandfonline.com In studies on postsurgical pain, this compound's efficacy was comparable or superior to that of aspirin (B1665792) and a combination of acetaminophen (B1664979) with codeine. nih.gov For acute musculoskeletal conditions, its analgesic efficacy was similar to naproxen (B1676952), diclofenac (B195802), and piroxicam. nih.gov

Table 2: Analgesic Efficacy of this compound in Clinical Settings

| Pain Condition | Comparator Drugs | Outcome |

| Post-surgical Pain | Aspirin, Acetaminophen with Codeine | This compound was at least as effective, and in some aspects superior. nih.gov |

| Acute Gouty Arthritis | Naproxen | Both treatments showed significant improvement from baseline. nih.gov |

| Acute Musculoskeletal Disorders | Naproxen, Diclofenac, Piroxicam | This compound demonstrated comparable analgesic efficacy. nih.gov |

| Osteoarthritis | Not specified in this study | Significant improvement in pain at rest, on movement, and local tenderness. tandfonline.com |

This table presents a summary of this compound's analgesic performance in various clinical trials.

This compound exhibits antipyretic properties in animal models, effectively reducing fever. hres.ca However, it does not lower normal body temperature. nih.gov This selective action is a characteristic feature of its class of drugs. msdvetmanual.com The antipyretic effect is thought to occur through a central action on the hypothalamus, leading to peripheral vasodilation, increased blood flow to the skin, and subsequent heat loss. drugbank.com

Pharmacokinetic Studies of this compound

The pharmacokinetic profile of this compound is characterized by good absorption, high plasma protein binding, and extensive metabolism.

This compound is well absorbed after oral administration, with a systemic bioavailability of at least 80%. hres.cadrugbank.com It does not undergo significant first-pass metabolism. hres.ca Peak plasma concentrations are typically reached within 1 to 2 hours in healthy individuals. nih.gov The area under the plasma concentration-time curve (AUC) increases linearly with doses used in clinical practice. nih.gov

The presence of food can affect the rate of absorption, reducing the peak concentration by about half and extending the time to reach peak concentration by 1.4 to 3.8 hours, but it does not affect the extent of absorption. hres.ca

This compound is highly bound to plasma proteins, with more than 99% of the drug bound, primarily to albumin. hres.canih.govnih.gov This high degree of protein binding confines a significant portion of the drug to the vascular space. researchgate.net

The volume of distribution (Vd) of racemic this compound is larger than that of many other NSAIDs, mainly due to the extensive distribution of the S-enantiomer. nih.gov The larger Vd of the S-enantiomer is partly due to its less extensive plasma protein binding compared to the R-enantiomer. nih.gov Studies have shown that both enantiomers primarily interact with site II of human serum albumin (HSA), with the R-isomer also showing some binding to site I. drugbank.com

Hepatic Biotransformation Pathways and Metabolite Profiling

This compound undergoes extensive biotransformation in the liver, a critical process governing its pharmacokinetics and elimination. drugbank.comnih.gov The primary metabolic pathways involved are Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation). drugbank.comnih.gov The cytochrome P450 (CYP) enzyme system, specifically CYP2C9, plays a significant role in the initial oxidative metabolism of this compound.

The main hydroxylation reactions occur at the 6, 7, and 8 positions of the this compound molecule, resulting in the formation of 6-hydroxy, 7-hydroxy, and 8-hydroxythis compound. drugbank.comnih.gov These hydroxylated metabolites are pharmacologically inactive. Following their formation, these Phase I metabolites, along with the parent this compound, undergo further metabolism via glucuronidation. drugbank.comnih.gov This process involves the attachment of a glucuronic acid moiety, which significantly increases the water solubility of the compounds, thereby facilitating their excretion. drugbank.com The resulting metabolites include this compound glucuronide and hydroxylated-etodolac glucuronides. drugbank.com

In-vitro studies have suggested other potential, though less prominent, Phase I metabolic changes, including hydrogenation, methylation, N-acetylation, and decarboxylation. technologynetworks.com However, the primary metabolites identified in human urine are the parent drug, its direct glucuronide conjugate, and the hydroxylated and subsequently glucuronidated forms. drugbank.com

A profile of the metabolites recovered from urine illustrates the extent of this hepatic biotransformation. A significant portion of an administered dose is eliminated as various metabolic products, with only a small fraction excreted as the unchanged parent drug. drugbank.com

| Metabolite | Percentage of Administered Dose (%) |

|---|---|

| Unchanged this compound | ~1% |

| This compound Glucuronide | ~13% |

| Hydroxylated Metabolites (6-OH, 7-OH, 8-OH) | ~5% |

| Hydroxylated Metabolite Glucuronides | ~20% |

| Unidentified Metabolites | ~33% |

Renal and Biliary Excretion Mechanisms

The elimination of this compound and its metabolites from the body occurs primarily through renal and biliary pathways. The extensive hepatic metabolism of this compound into more polar, water-soluble compounds, such as glucuronides, is crucial for their efficient removal via these routes. drugbank.comnih.gov

Renal excretion is the principal mechanism for the elimination of this compound. drugbank.com Approximately 72% of an administered dose is excreted in the urine, predominantly in the form of its metabolites. drugbank.com The unchanged parent drug accounts for only about 1% of the dose found in urine, highlighting the thoroughness of its hepatic biotransformation prior to excretion. drugbank.com The remainder of the renally excreted portion consists of this compound glucuronide, hydroxylated metabolites, and their glucuronidated conjugates. drugbank.com

Biliary excretion also plays a role in the clearance of this compound. Fecal excretion accounts for approximately 16% of an administered dose. drugbank.com Studies in rats have demonstrated that a substantial portion of the drug, mainly as glucuronide conjugates, is excreted into the bile. nih.gov This process contributes to enterohepatic circulation, where the metabolites excreted in the bile can be reabsorbed from the intestine back into the bloodstream, potentially influencing the drug's half-life. nih.gov

| Excretion Route | Percentage of Administered Dose (%) | Notes |

|---|---|---|

| Renal (Urine) | ~72% | Comprises parent drug (~1%) and various metabolites. drugbank.com |

| Biliary/Fecal (Feces) | ~16% | Contributes to the elimination of metabolites. drugbank.com |

Stereoselective Pharmacokinetics of R- and S-Etodolac Enantiomers

This compound is administered as a racemic mixture, containing equal amounts of two enantiomers: R-etodolac and S-etodolac. nih.gov The pharmacological activity, specifically the inhibition of prostaglandin synthesis, resides almost exclusively in the S-enantiomer, while the R-enantiomer is considered inactive. drugbank.comnih.gov The two enantiomers are stable, and importantly, there is no in-vivo conversion of the inactive R-form to the active S-form. drugbank.comnih.gov

The pharmacokinetics of this compound are markedly stereoselective, meaning the body handles each enantiomer differently. nih.gov This results in significant differences in their plasma concentrations and disposition profiles. Following oral administration of the racemate, the plasma concentrations of the inactive R-etodolac are substantially higher—up to 10-fold greater—than those of the active S-etodolac. nih.govnih.gov

This disparity is a result of stereoselectivity in several pharmacokinetic processes, including distribution and clearance. nih.gov The apparent volume of distribution is larger for S-etodolac compared to R-etodolac, suggesting more extensive distribution of the active enantiomer into tissues. nih.gov Conversely, the apparent oral clearance of S-etodolac is much faster than that of R-etodolac. nih.gov Both enantiomers bind extensively to plasma proteins, primarily albumin, with the R-enantiomer exhibiting more extensive binding than the S-enantiomer. nih.govmdpi.com This difference in protein binding contributes to the observed pharmacokinetic differences.

| Pharmacokinetic Parameter | R-Etodolac (Inactive) | S-Etodolac (Active) | Reference |

|---|---|---|---|

| Pharmacological Activity | Inactive | Active | drugbank.comnih.gov |

| Peak Plasma Concentration (Cmax) | Higher | Lower | nih.gov |

| Area Under the Curve (AUC) | Higher | Lower | nih.gov |

| Apparent Oral Clearance (CL/F) | Lower | Higher | nih.gov |

| Apparent Volume of Distribution (Vd/F) | Lower | Higher | nih.gov |

| Plasma Protein Binding | More Extensive | Less Extensive | nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry of Etodolac

Elucidation of Structural Determinants Governing COX Selectivity and Potency

Etodolac, chemically known as (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class. gpatindia.comrumedo.ru Its therapeutic effects are primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation. drugbank.comnih.gov A key feature of this compound is its preferential selectivity for COX-2 over COX-1. rumedo.rumdpi.com Studies indicate that this compound is 5 to 50 times more selective for COX-2, the inducible isoform associated with inflammation, than for COX-1, the constitutive isoform involved in protecting the gastric mucosa. gpatindia.comdrugbank.comnih.gov

This selectivity is attributed to the specific way this compound binds to the COX enzyme. It interacts with the upper portion of the enzyme's active site, thereby preventing the substrate, arachidonic acid, from entering. gpatindia.comdrugbank.comnih.gov The structural determinants for this preferential binding lie within its tricyclic pyrano[3,4-b]indole core and the nature and position of its substituents. The S-enantiomer is the active form responsible for this selective COX-2 inhibition. drugbank.comnih.gov

Systematic Analysis of Functional Group Modifications and Their Influence on Biological Activity

The structure-activity relationship (SAR) for the pyranocarboxylic acid class, to which this compound belongs, has been systematically studied to understand how modifications affect its anti-inflammatory activity. gpatindia.com

Key findings from these analyses include:

Pyran Ring Substitution: The presence of an alkyl group at the R1 position and an acetic acid function at the R2 position on the pyran ring is crucial for enhancing anti-inflammatory activity. gpatindia.com Substituting the R1 position with an ethyl or n-propyl group results in compounds that are approximately 20 times more active than those with a methyl group. gpatindia.com

Acetic Acid Chain: Any modification that increases the length of the acetic acid side chain, or its conversion to ester or amide derivatives, leads to the inactivation of the drug's primary anti-inflammatory function. gpatindia.com Likewise, α-methylacetic acid derivatives have been found to be inactive. gpatindia.com

Aromatic Ring Substitution: The most beneficial position for substitution on the aromatic indole (B1671886) ring is at the 8th position. gpatindia.com The most potent compounds in this class are the 8-ethyl, 8-n-propyl, and 7-fluoro-8-methyl derivatives. gpatindia.com

The following table summarizes the impact of these functional group modifications on the biological activity of this compound analogues.

| Position/Modification | Substituent/Change | Effect on Anti-inflammatory Activity |

| Pyran Ring (R1) | Methyl | Baseline Activity |

| Pyran Ring (R1) | Ethyl or n-Propyl | ~20x more active than methyl gpatindia.com |

| Pyran Ring (R2) | Lengthening acid chain | Inactivation gpatindia.com |

| Pyran Ring (R2) | Ester or Amide derivatives | Inactivation gpatindia.com |

| Aromatic Ring | Substitution at 8th position | Most beneficial for activity gpatindia.com |

Rational Design and Synthesis of Novel this compound Derivatives

Building on the established SAR, researchers have rationally designed and synthesized novel derivatives of this compound to create analogues with improved properties or for entirely new therapeutic applications.

Efforts to create new anti-inflammatory agents from the this compound scaffold have involved targeted chemical modifications. For instance, a new synthetic method was developed to produce α-substituted this compound carboxylic acid derivatives, such as α-benzoyl-1-ethyl-1,3,4,9-tetrahydro-8-ethyl-9-(N-benzoyl)pyrano[3,4-b]indole-1-acetic acid methyl ester. osti.gov This rational design approach aims to refine the molecule's interaction with the COX enzyme, potentially leading to enhanced potency or an improved safety profile.

A significant area of research has been the repurposing of the this compound scaffold for anti-cancer applications. ijmtlm.org Various studies have demonstrated that this compound derivatives can act as potential anti-cancer agents against cell lines such as prostate (PC-3) and colorectal (HT-29) cancer. mdpi.comnih.gov

Hydrazone and Triazole Derivatives: Novel hydrazone and 1,2,3-triazole hybrids of this compound have been designed and synthesized. mdpi.comrsc.orgresearchgate.net These derivatives, such as SGK 206 (hydrazone) and SGK 242 (triazole), have shown greater efficacy in inhibiting proliferation and inducing apoptosis in cancer cells compared to the parent this compound molecule. mdpi.com The synthesis of the triazole hybrids often relies on Huisgen's 1,3-dipolar cycloaddition. rsc.orgresearchgate.net

Pyrano[3,4-b]indole Derivatives: Recognizing the anti-cancer potential of the indole core, researchers have synthesized novel aliphatic amide substituted tetrahydropyrano[3,4-b]indole compounds as this compound derivatives. nih.gov These compounds were designed to act as inhibitors of eukaryotic elongation factor 2 kinase (eEF2K), a molecular driver in various cancers, including triple-negative breast cancer (TNBC). nih.govijmtlm.org Two novel compounds, EC1 and EC7, were identified as having significant in vitro activity in inhibiting eEF2K. nih.gov

Comprehensive Study of Chiral Pharmacology and Enantiomeric-Specific Mechanisms

This compound is administered as a racemate, a 1:1 mixture of its two mirror-image enantiomers, (S)-Etodolac and (R)-Etodolac. drugbank.comresearchgate.netnih.gov These enantiomers are stable, and there is no evidence of in-vivo conversion from the R-form to the S-form. drugbank.comnih.gov Crucially, the two enantiomers possess distinct and separate pharmacological activities. nih.govresearchgate.net

(S)-Etodolac: This enantiomer, often referred to as the eutomer in the context of anti-inflammatory action, is solely responsible for the drug's anti-inflammatory and analgesic effects. nih.govnih.gov Its activity is mediated through the selective inhibition of the COX-2 enzyme. nih.govnih.gov (S)-Etodolac is also responsible for the anti-allodynic effects of the drug in models of neuropathic pain, which occur through a COX-2-independent mechanism. nih.gov

Pharmacokinetic studies in rats have also revealed significant differences between the enantiomers, with (R)-Etodolac showing a markedly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to (S)-Etodolac after oral administration. nih.gov

The distinct roles of this compound's enantiomers are summarized in the table below.

| Property/Activity | (S)-Etodolac | (R)-Etodolac |

| Primary Mechanism | Selective COX-2 Inhibition nih.govnih.gov | Wnt/Beta-catenin signaling inhibition nih.govmdpi.com |

| Therapeutic Effect | Anti-inflammatory, Analgesic drugbank.comnih.gov | Anti-cancer, Gastroprotective nih.govnih.gov |

| COX Enzyme Activity | Active Inhibitor wikipedia.org | Inactive wikipedia.org |

| Pharmacokinetic Profile (Rats) | Lower Cmax and AUC nih.gov | Higher Cmax and AUC nih.gov |

Toxicological Profiles and Safety Research of Etodolac

Gastrointestinal System Effects and Mechanistic Investigations of Mitigation Strategies

The gastrointestinal (GI) side effects are a known class effect of NSAIDs. However, etodolac has been shown to have a comparatively favorable GI safety profile. researchgate.netnih.gov

Ulcerogenic Potential and Underlying Pathophysiological Mechanisms

Like other NSAIDs, this compound can cause serious gastrointestinal adverse events, including inflammation, bleeding, ulceration, and perforation of the stomach and intestines. drugs.comdrugs.comrxlist.com These events can occur at any time, with or without warning symptoms. drugs.comdrugs.comrxlist.com The underlying mechanism is related to the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins (B1171923) that are crucial for maintaining the integrity of the gastrointestinal mucosa. drugbank.com

This compound is a racemic mixture of S-etodolac and R-etodolac. researchgate.net The S-enantiomer is responsible for the anti-inflammatory effects through COX-2 inhibition, while the R-enantiomer has been found to exhibit gastroprotective effects. researchgate.net This dual nature may contribute to the lower gastrointestinal toxicity of racemic this compound. researchgate.net In studies on rats, racemic this compound showed a lower gastric lesion index compared to the equivalent dose of S-etodolac, and R-etodolac showed no ulcerogenic activity and even protected against gastric damage. researchgate.net

In comparative studies, this compound has demonstrated a better gastric safety profile than non-selective NSAIDs like diclofenac (B195802) sodium and indomethacin (B1671933) in adjuvant arthritic rats. nih.gov Furthermore, gastrointestinal microbleeding studies in healthy subjects have shown that this compound causes significantly less blood loss compared to aspirin (B1665792), naproxen (B1676952), ibuprofen (B1674241), and indomethacin. nih.govnih.gov

Advanced Formulation Strategies for Gastrointestinal Tolerability Enhancement (e.g., Microspheres)

To mitigate the ulcerogenic potential of this compound, various formulation strategies have been explored. One approach involves the development of prodrugs. A study on new prodrugs of this compound created through esterification with thymol (B1683141) showed a lower ulcerogenic potential in rats compared to the parent drug, while maintaining comparable anti-inflammatory activity. nih.gov Another strategy to reduce GI side effects is the development of alternative delivery systems, such as transdermal gels, to bypass oral administration. taylorandfrancis.com

Renal System Function Alterations and Nephrotoxicity Research

NSAIDs are known to have potential nephrotoxic effects due to their inhibition of prostaglandin (B15479496) synthesis, which plays a role in renal hemodynamics. nih.gov this compound, being a preferential COX-2 inhibitor, has been studied for its renal safety profile. nih.govresearchgate.net

In healthy subjects, a 14-day administration of this compound did not significantly affect renal hemodynamics, the excretion of electrolytes, or the urinary excretion of albumin. nih.govresearchgate.net However, in patients with moderate renal insufficiency, acute dosing with this compound showed modest reductions in renal function as measured by inulin (B196767) and p-aminohippurate (B12120003) clearances. researchgate.net A study on the effects of high-dose this compound found that it caused only transient and fully reversible effects on renal function in both normal subjects and patients with renal insufficiency. nih.gov Chronic administration in this study showed no changes in renal function in either group. nih.gov

A pilot study using contrast-enhanced ultrasonography to evaluate the effects of NSAIDs on renal hemodynamics in healthy subjects found that diclofenac sodium significantly reduced renal blood flow, whereas this compound did not show a significant effect. researchgate.net

Cardiovascular System Research and Associated Risk Factors

The cardiovascular risks associated with NSAIDs, particularly selective COX-2 inhibitors, have been a subject of extensive research. Some studies suggest that selective COX-2 inhibitors may increase the risk of serious cardiovascular events. drugbank.com

A systematic review of population-based controlled observational studies found that among less-studied NSAIDs, this compound had one of the higher risks for major cardiovascular events. plos.orgbond.edu.auclinpgx.org However, in pair-wise comparisons within the same review, this compound was not found to be significantly different from naproxen and ibuprofen in terms of cardiovascular risk. plos.orgbond.edu.au

Another retrospective cohort study comparing the risk of acute myocardial infarction among patients exposed to this compound, naproxen, celecoxib (B62257), and rofecoxib (B1684582) found that the increased risk of acute myocardial infarction was not significant for this compound when compared to naproxen. researchgate.net In contrast, celecoxib and rofecoxib showed a significant increase in risk. researchgate.net A population-based analysis in Taiwanese adults also found no significant difference in the risk for cardiovascular events between long-term users of this compound and celecoxib. nih.gov Pre-existing medical conditions such as hypertension, dyslipidemia, and a history of cardiovascular disease were identified as significant risk factors for cardiovascular events in long-term NSAID users. nih.gov

| Study Type | Comparison Drugs | Key Findings | Reference |

|---|---|---|---|

| Systematic Review | Naproxen, Ibuprofen | This compound had a higher overall risk among less-studied NSAIDs, but was not significantly different from naproxen and ibuprofen in pair-wise comparisons. | plos.orgbond.edu.au |

| Retrospective Cohort Study | Naproxen, Celecoxib, Rofecoxib | The risk of acute myocardial infarction with this compound was not significantly increased compared to naproxen. | researchgate.net |

| Population-Based Analysis | Celecoxib | No significant difference in the risk of cardiovascular events between long-term users of this compound and celecoxib. | nih.gov |

Hepatic System Effects and Biomarker Analysis in Experimental Studies

This compound is extensively metabolized in the liver. drugs.com While generally well-tolerated, it has been associated with hepatic adverse effects. nih.gov

Prospective studies have shown that 1% to 2% of patients taking this compound experience transient elevations in serum aminotransferase levels. nih.gov Marked elevations (greater than 3-fold) are less common, occurring in less than 1% of patients. nih.gov Although rare, there have been convincing cases of clinically apparent liver injury with jaundice, with patterns of enzyme elevations being cholestatic, hepatocellular, and mixed. nih.gov There have also been reports of fatal acute liver failure associated with this compound. nih.govresearchgate.netmedigraphic.com

Metabolomic studies in healthy volunteers have identified correlations between this compound's pharmacokinetic parameters and metabolites involved in pathways such as cholesterol biosynthesis, bile salts, and riboflavin, which are linked to liver function parameters. mdpi.com For instance, this compound abundance showed a negative correlation with serum oxaloacetic transaminase (TGO), and its metabolite, this compound acyl glucuronide, correlated with serum bilirubin (B190676) levels. mdpi.com

Hematological Parameter Changes and Related Research

This compound has been associated with certain hematological changes. drugs.com

A case of severe, Coombs-positive immune hemolytic anemia has been reported in a patient taking this compound, with the sensitivity attributed to the glucuronide metabolites of the drug. nih.gov Other reported hematological adverse effects that are probably causally related to this compound, though occurring in less than 1% of patients, include ecchymosis, anemia, thrombocytopenia, increased bleeding time, agranulocytosis, hemolytic anemia, aplastic anemia, leukopenia, neutropenia, and pancytopenia. drugs.com

Metabolomic profiling has also suggested a link between this compound and hematological parameters through the influence on certain metabolic pathways. mdpi.com

| Adverse Effect |

|---|

| Ecchymosis |

| Anemia |

| Thrombocytopenia |

| Increased Bleeding Time |

| Agranulocytosis |

| Hemolytic Anemia |

| Aplastic Anemia |

| Leukopenia |

| Neutropenia |

| Pancytopenia |

Drug Drug Interactions: Mechanisms and Research Implications for Etodolac

Pharmacokinetic Interactions Involving Etodolac

Pharmacokinetic interactions involve changes in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another drug. This compound can influence these processes for various therapeutic agents.

Influence on Cytochrome P450 (CYP) Mediated Drug Metabolism

The cytochrome P450 (CYP) enzyme system plays a pivotal role in the metabolism of many therapeutic drugs in the liver. Research indicates that this compound generally exhibits minimal influence on the activity of several major human CYP isoforms. Studies examining concentrations ranging from 10 to 50 µmol/L showed little effect on CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 activities. thieme-connect.comthieme-connect.com

However, this compound has been identified as a weak inhibitor of CYP2C9, with an estimated inhibition constant (Ki) value of 64 µmol/L. thieme-connect.comthieme-connect.com Despite this in vitro finding, the predicted in vivo drug interaction with CYP2C9 substrates is considered unlikely to be clinically significant based on the [I]/([I] + Ki) value, which was calculated to be almost 1. thieme-connect.comthieme-connect.com

It is important to note that this compound itself is metabolized by the cytochrome P450 enzyme system, primarily through the CYP3A4 and CYP2C9 isoforms. ontosight.ai Specifically, the R-enantiomer of this compound demonstrates a higher affinity for the P450 enzymes responsible for its hydroxylation compared to the S-enantiomer. CYP2C9 has shown the greatest activity in the hydroxylation of R-etodolac, and its activity can be inhibited by sulfaphenazole, a known CYP2C9 inhibitor, and anti-CYP2C9 antibodies. tandfonline.com

Table 1: Influence of this compound on Key Cytochrome P450 Isoforms

| CYP Isoform | This compound's Effect (10-50 µmol/L) | Ki Value (if applicable) | Clinical Significance (Predicted) |

| CYP1A2 | Little effect | N/A | Not likely significant |

| CYP2A6 | Little effect | N/A | Not likely significant |

| CYP2B6 | Little effect | N/A | Not likely significant |

| CYP2C9 | Weak inhibitor | 64 µmol/L | Not likely significant |

| CYP2C19 | Little effect | N/A | Not likely significant |

| CYP2D6 | Little effect | N/A | Not likely significant |

| CYP2E1 | Little effect | N/A | Not likely significant |

| CYP3A4 | Little effect | N/A | Not likely significant |

Alterations in Renal Drug Excretion and Clearance Pathways

This compound and its metabolites are predominantly eliminated via the kidneys. hres.ca As an NSAID, this compound can significantly impact the renal excretion and clearance pathways of various co-administered drugs, primarily through its effects on renal prostaglandins (B1171923).

This compound, similar to other NSAIDs, can reduce the excretion rate of numerous drugs, potentially leading to increased systemic exposure and higher serum levels of these agents. Examples include amikacin, aztreonam, baclofen, ampicillin, amrinone, azathioprine, azelaic acid, alprazolam, allopurinol, baricitinib, ancestim, and aldesleukin. drugbank.com

A notable interaction occurs with drugs like cyclosporine, digoxin, and methotrexate (B535133). This compound, by inhibiting renal prostaglandin (B15479496) synthesis, can alter the elimination of these drugs, resulting in elevated serum levels and increased potential for toxicity. hres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.comfda.gov Specifically, the nephrotoxicity associated with cyclosporine may be enhanced when co-administered with this compound. hres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.com Furthermore, NSAIDs have been reported to competitively inhibit the accumulation of methotrexate in rabbit kidney slices, suggesting a mechanism by which this compound could enhance methotrexate toxicity. rxlist.comdrugs.commedicinenet.comdrugs.com

This compound can also reduce the natriuretic (salt-excreting) effect of loop diuretics like furosemide (B1674285) and thiazide diuretics (e.g., hydrochlorothiazide). This reduction is attributed to the inhibition of renal prostaglandin synthesis by this compound, which plays a role in maintaining renal blood flow and sodium excretion. hres.carxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comhres.cavin.comnih.gov

Moreover, NSAIDs, including this compound, can cause a dose-dependent reduction in prostaglandin formation and renal blood flow. This can precipitate overt renal decompensation, particularly in susceptible patient populations such as those with pre-existing impaired renal function, heart failure, liver dysfunction, individuals receiving diuretics and ACE inhibitors, and elderly patients. drugs.comnih.govnih.govdrugs.com While this compound's renal clearance has been observed to be unchanged in patients with mild-to-moderate renal failure (creatinine clearance 37 to 88 mL/min), and no significant differences in total and free this compound disposition were noted in these patients, caution is advised as this compound may still further decrease renal function in some individuals. rxlist.comdrugs.comfda.govwikidoc.org Additionally, NSAID use can lead to increases in serum potassium concentration, including hyperkalemia, even in patients without renal impairment, a phenomenon attributed to a hyporeninemic-hypoaldosteronism state. drugs.com

Table 2: this compound's Influence on Renal Excretion and Clearance of Co-administered Drugs

| Co-administered Drug Class/Drug | Mechanism of Interaction (this compound) | Outcome of Interaction |

| Cyclosporine, Digoxin, Methotrexate | Inhibition of renal prostaglandin synthesis, competitive inhibition of tubular accumulation (methotrexate) | Elevated serum levels, increased toxicity (especially nephrotoxicity with cyclosporine) hres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.comfda.govdrugs.com |

| Loop and Thiazide Diuretics (e.g., Furosemide, Hydrochlorothiazide) | Inhibition of renal prostaglandin synthesis | Reduced natriuretic effect, potential for fluid retention and diminished diuretic efficacy hres.carxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comhres.cavin.comnih.gov |

| Various Drugs (e.g., Amikacin, Aztreonam, Baclofen, Ampicillin) | Decreased excretion rate (general) | Higher serum levels of co-administered drug drugbank.com |

Plasma Protein Binding Displacement Interactions

This compound is highly bound to plasma proteins, primarily human serum albumin (HSA), with more than 99% of the drug circulating in a bound state. ontosight.aiwikidoc.org This high protein binding capacity raises the potential for displacement interactions with other highly protein-bound drugs.

When this compound is co-administered with aspirin (B1665792) (acetylsalicylic acid), its protein binding is reduced. However, the clearance of free this compound remains unaltered. The clinical significance of this specific pharmacokinetic alteration is not fully understood, but concurrent administration of this compound and aspirin is generally not recommended due to the potential for increased adverse effects. medex.com.bdhres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.comfda.govhres.carxlist.comdrugs.com

Studies investigating the co-administration of warfarin (B611796) and this compound have shown that this compound can reduce the protein binding of warfarin. Despite this, there was no observed change in the clearance of free warfarin. Furthermore, short-term pharmacokinetic studies indicated no significant difference in the pharmacodynamic effect of warfarin, as measured by prothrombin time, when administered alone versus with this compound. drugs.come-lactancia.orgmedicinenet.comhres.caresearchgate.net While the direct displacement of warfarin from protein binding sites by this compound may occur, the clinical relevance of protein binding displacement in the interaction between warfarin and NSAIDs has been considered overstated, though it might be more significant with high NSAID concentrations in patients with slow warfarin elimination, such as those with severe heart failure or impaired liver function. researchgate.net Nevertheless, the synergistic effect of warfarin and NSAIDs on gastrointestinal bleeding remains a critical concern. drugs.commedicinenet.comresearchgate.net

In vitro studies using peak serum concentrations at therapeutic doses have demonstrated that the free fraction of this compound is not significantly altered by co-administration with several other drugs, including ibuprofen (B1674241), acetaminophen (B1664979), phenytoin, probenecid, indomethacin (B1671933), chlorpropamide, glyburide, naproxen (B1676952), glipizide, or piroxicam. hres.ca

Research on the stereoselective binding of this compound enantiomers to HSA reveals that (S)-etodolac binds more strongly than (R)-etodolac. researchgate.netnih.gov Displacement of one enantiomer by its antipode was observed at high concentrations of the competitor, with a more pronounced effect on the (S)-form. researchgate.netnih.gov Both (R)- and (S)-etodolac primarily interact with site II of HSA, with the (R)-isomer also binding to site I under physiological conditions. nih.govnih.gov The binding of both enantiomers can be decreased by the presence of chloride ions and increasing pH (5.5-9). researchgate.netnih.gov Interestingly, the addition of certain fatty acids (oleic, palmitic, or stearic acid) can increase the binding of (R)-etodolac while decreasing that of its antipode. nih.gov

Pharmacodynamic Interactions with Co-administered Therapeutic Agents

Pharmacodynamic interactions occur when the pharmacological effects of one drug are altered by the presence of another, often through synergistic or antagonistic mechanisms at the receptor or physiological level.

Interactions with Anticoagulants and Antiplatelet Agents

This compound, as an NSAID, reversibly inhibits platelet adhesion and aggregation, which can prolong bleeding time in some patients. drugs.com This antiplatelet effect contributes to significant pharmacodynamic interactions with anticoagulants and other antiplatelet agents.

Concomitant use of this compound with anticoagulants, such as warfarin, acenocoumarol, apixaban, alteplase, argatroban, and bemiparin, substantially increases the risk of bleeding and hemorrhage. drugbank.comdrugs.commedicinenet.comresearchgate.netmedscape.compatsnap.compdr.net The combined effect of warfarin and NSAIDs on gastrointestinal (GI) bleeding is synergistic, meaning the risk of serious GI bleeding is higher when both drugs are used together than with either drug alone. drugs.commedicinenet.comresearchgate.net

The co-administration of this compound with aspirin (acetylsalicylic acid) is generally not recommended. This is due to the potential for increased adverse effects, including a heightened risk of serious GI toxicity (inflammation, bleeding, ulceration, and perforation) and increased anticoagulation. medex.com.bdhres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.comhres.carxlist.comdrugs.compdr.netdrugbank.com Both aspirin and this compound can also increase serum potassium levels. medscape.com

Furthermore, the concurrent use of this compound with other NSAIDs, including COX-2 inhibitors (e.g., ibuprofen, meloxicam, ketorolac), should generally be avoided. This is due to the additive risk of serious NSAID-related toxicities, particularly GI bleeding, perforation, or peptic ulcers. medscape.compdr.net

Other agents that can interact with this compound to increase bleeding risk include sertraline (B1200038) (a selective serotonin (B10506) reuptake inhibitor, SSRI), which increases the risk of upper GI bleeding, and certain herbal supplements like saw palmetto and Siberian ginseng, which may enhance anticoagulation. medscape.com

Table 3: Pharmacodynamic Interactions with Anticoagulants and Antiplatelet Agents

| Co-administered Drug Class/Drug | Mechanism of Interaction (this compound) | Outcome of Interaction |

| Anticoagulants (e.g., Warfarin, Apixaban) | Additive antiplatelet effect, synergistic GI bleeding risk | Increased risk of bleeding and hemorrhage drugbank.comdrugs.commedicinenet.comresearchgate.netmedscape.compatsnap.compdr.net |

| Antiplatelet Agents (e.g., Aspirin) | Additive antiplatelet effect, increased GI toxicity | Increased risk of bleeding, GI inflammation, ulceration, and perforation medex.com.bdhres.carxlist.comdrugs.comnih.gove-lactancia.orgmedicinenet.comhres.carxlist.comdrugs.compdr.netdrugbank.com |

| Other NSAIDs (e.g., Ibuprofen, Meloxicam) | Additive NSAID toxicities | Increased risk of GI bleeding, perforation, peptic ulcers medscape.compdr.net |

Interactions with Antihypertensive Medications, including ACE Inhibitors

NSAIDs, including this compound, can interfere with the efficacy of various antihypertensive medications, a significant concern in managing blood pressure.

This compound may diminish the antihypertensive effects of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., captopril, enalapril, lisinopril, benazepril, fosinopril, perindopril, quinapril, ramipril, moexipril, azilsartan (B1666440) medoxomil) and Angiotensin II Receptor Blockers (ARBs) (e.g., losartan, candesartan). medex.com.bddrugbank.comrxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comvin.comnih.govrxlist.commedscape.compatsnap.comdrugs.comdrugs.com The primary mechanism for this antagonism is the NSAID-induced inhibition of renal prostaglandin synthesis. Prostaglandins play a crucial role in maintaining renal blood flow and mediating vasodilation. By reducing their synthesis, this compound can lead to unopposed pressor activity, potentially resulting in elevated blood pressure. rxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comvin.comnih.govmedscape.comdrugs.com Additionally, NSAIDs can cause fluid retention and edema, which further contributes to increased blood pressure. drugs.comnih.govdrugs.com

The concomitant use of NSAIDs and ACE inhibitors or ARBs also carries a risk of deteriorating renal function. This is particularly true for elderly patients, those who are volume-depleted (e.g., due to diuretic therapy), or individuals with pre-existing compromised renal function. Acute renal failure can occur, though these effects are typically reversible upon discontinuation of the NSAID. drugs.comnih.govdrugs.comnih.govdrugs.commedscape.comdrugs.com ACE inhibitors can further worsen renal function by blocking angiotensin II-mediated efferent arteriolar vasoconstriction, thereby decreasing glomerular filtration. drugs.com

Beyond ACE inhibitors and ARBs, this compound can also reduce the antihypertensive effect of beta-blockers (e.g., propranolol (B1214883), acebutolol, alprenolol). hres.cadrugbank.come-lactancia.orgpdr.net The effects of aliskiren, a direct renin inhibitor, may also be decreased by this compound, increasing the risk of renal impairment in susceptible patients. medscape.com Furthermore, co-administration with amphetamine may increase the risk or severity of hypertension. drugbank.com

Table 4: Pharmacodynamic Interactions with Antihypertensive Medications

| Co-administered Drug Class/Drug | Mechanism of Interaction (this compound) | Outcome of Interaction |

| ACE Inhibitors (e.g., Captopril, Enalapril) | Inhibition of renal prostaglandin synthesis, fluid retention | Diminished antihypertensive effect, potential for increased blood pressure, increased risk of renal dysfunction medex.com.bddrugbank.comrxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comvin.comnih.govrxlist.commedscape.compatsnap.comdrugs.comdrugs.com |

| Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan, Candesartan) | Inhibition of renal prostaglandin synthesis, fluid retention | Diminished antihypertensive effect, potential for increased blood pressure, increased risk of renal dysfunction drugbank.comdrugs.comnih.govpatsnap.com |

| Beta-blockers (e.g., Propranolol, Acebutolol) | Reduced prostaglandin synthesis | Diminished antihypertensive effect hres.cadrugbank.come-lactancia.orgpdr.net |

| Diuretics (e.g., Furosemide, Hydrochlorothiazide) | Inhibition of renal prostaglandin synthesis | Reduced natriuretic effect, potential for fluid retention and diminished diuretic efficacy hres.carxlist.comdrugs.comnih.gove-lactancia.orgdrugs.comhres.cavin.comnih.gov |

Interactions with Diuretics and Effects on Electrolyte Balance

The coadministration of this compound with diuretics, such as furosemide and thiazides, can lead to significant drug interactions, primarily affecting renal function and electrolyte balance. NSAIDs, including this compound, have been observed to diminish the natriuretic (sodium-excreting) effect of loop diuretics like furosemide and thiazide diuretics nih.gov. This interaction is largely attributed to the NSAID's inhibition of renal prostaglandin synthesis, which can result in decreased renal blood flow and, consequently, a reduction in the diuretic's efficacy nih.govmedscape.com.

Clinical observations and postmarketing reports indicate that this interaction may lead to a loss of blood pressure control in some patients, despite this compound showing no apparent pharmacokinetic interaction when co-administered with furosemide or hydrochlorothiazide (B1673439) nih.gov. Therefore, close monitoring for signs of renal insufficiency or failure is recommended during concomitant therapy, along with ensuring the continued efficacy of the diuretic nih.gov. Furthermore, NSAIDs can also contribute to an increase in serum potassium levels when coadministered with certain diuretics, such as candesartan (B1668252) medscape.com.

Lithium Interaction Mechanisms and Clinical Relevance

Coadministration of nonsteroidal anti-inflammatory drugs (NSAIDs) with lithium can elevate serum lithium levels, potentially leading to lithium toxicity drugs.comfda.gov. The primary mechanism underlying this interaction is believed to be the inhibition of renal prostaglandin synthesis by NSAIDs, which subsequently reduces renal blood flow and impairs lithium excretion drugs.com.

While various NSAIDs, such as indomethacin, have been reported to significantly increase serum lithium levels (up to 58%), pharmacokinetic studies specifically involving this compound have yielded inconsistent results, with some research indicating no significant effects on lithium levels drugs.com. Despite these inconsistencies, the narrow therapeutic index of lithium necessitates caution when it is coadministered with NSAIDs. This is particularly critical for elderly patients or individuals with pre-existing risk factors such as renal impairment, congestive heart failure, or dehydration drugs.com. Therefore, careful monitoring for clinical signs of lithium toxicity, along with regular assessment of serum lithium levels and renal function, is strongly advised during concomitant treatment drugs.comfda.gov.

Methotrexate Interaction Mechanisms and Toxicity Implications

The concurrent administration of this compound, like other NSAIDs, with methotrexate can lead to increased plasma concentrations and heightened toxicity of methotrexate fda.govdrugs.com. The principal mechanism for this interaction involves the inhibition of the renal elimination of methotrexate and its metabolite, 7-hydroxymethotrexate, by NSAIDs drugs.com. Additionally, the displacement of methotrexate from serum albumin binding sites by certain NSAIDs may contribute as a secondary mechanism drugs.com.

Concomitant use of methotrexate with NSAIDs has been linked to severe and, in some cases, fatal adverse effects, including bone marrow suppression, aplastic anemia, gastrointestinal toxicity, and nephrotoxicity drugs.com. The risk of such severe outcomes is particularly elevated in patients receiving high dosages of methotrexate and those with pre-existing renal impairment drugs.com. Even at low, weekly doses of methotrexate, there have been reports of serious toxicities, such as stomatitis, pneumonitis, and bone marrow toxicity, when combined with daily NSAID use drugs.com. Although some studies suggest that this compound may only slightly modify methotrexate pharmacokinetics without immediate clinical toxicity, general caution is paramount fda.govdrugs.comnih.gov. It is generally recommended to avoid administering NSAIDs prior to or concurrently with high doses of methotrexate drugs.com.

Synergistic and Antagonistic Effects in Combination Therapies

This compound has been investigated in various combination therapies, revealing a spectrum of synergistic and antagonistic interactions that can influence therapeutic outcomes.

This compound and Colchicine (B1669291)

Research in experimental animal models has demonstrated a synergistic anti-inflammatory effect when this compound is combined with colchicine. A study involving carrageenan-induced rat-paw edema showed that a high-dose combination of this compound (46 mg/kg) and colchicine (0.23 mg/kg) achieved an 85.29% inhibition of edema, which was significantly higher than the effect of either drug administered alone. Similarly, a low-dose combination (this compound 23 mg/kg and colchicine 0.11 mg/kg) resulted in an 82.35% inhibition researchgate.net. While one source suggests that this compound may decrease the excretion rate of colchicine, potentially leading to higher serum levels of colchicine, further detailed research on the pharmacokinetic and pharmacodynamic implications of this specific interaction is ongoing drugbank.com.

Table 1: Anti-inflammatory Activity of this compound and Colchicine Combination in Rats researchgate.net

| Combination Dose (this compound + Colchicine) | Inhibition of Carrageenan-Induced Rat-Paw Edema (%) |

| High Dose (46 mg/kg + 0.23 mg/kg) | 85.29 |

| Low Dose (23 mg/kg + 0.11 mg/kg) | 82.35 |

Other Combination Therapies

This compound has also been explored in combination with other agents, particularly in oncology and neurodegenerative research, demonstrating diverse interaction profiles:

This compound and 5-Fluorouracil (5-FU): In studies involving head and neck cancer cells (UM-SCC-23), the combination of this compound and 5-FU exhibited a synergistic cytotoxic effect. This synergy was notable even at this compound concentrations that, when administered alone, showed no antitumor activity. The proposed mechanism for this synergistic effect is this compound's ability to inhibit the upregulation of thymidylate synthase (TS) in 5-FU-resistant cells, an enzyme critical for 5-FU resistance iiarjournals.org.

This compound and α-Tocopherol: In models of Alzheimer's disease, combined therapy with this compound and α-tocopherol significantly reduced amyloid-beta (Aβ)-related pathology. The nature of their interaction varied depending on the biomarker: the combination showed synergistic effects on COX-2 levels, additive effects on several markers including tight junction proteins, GFAP, nitrate, SOD, APP, sAPPβ, sAPPα, and SNAP25, and antagonistic effects on others such as IgG extravasation, amyloid load, transport proteins, carbonyl, and PSD95. This compound primarily addressed neuroinflammation, while α-tocopherol focused on reducing oxidative stress, with their combination enhancing these respective pathways nih.gov.

This compound and Propranolol: Preclinical studies investigating breast cancer metastasis have shown synergistic effects when this compound (a COX-2 inhibitor) is combined with propranolol (a beta-adrenergic antagonist) for perioperative blockade. This combination effectively reduced metastatic biomarkers. The synergy is hypothesized to stem from the concurrent elevation of catecholamines and prostaglandins during the perioperative period, both of which can promote metastasis through converging signaling pathways, such as the cAMP-Protein Kinase A system nih.govecancer.org.

This compound Eutectics (with Paracetamol or Propranolol Hydrochloride): Novel drug-drug eutectics, specifically this compound with paracetamol (EP) and this compound with propranolol hydrochloride (EPHC), have been developed to enhance pharmaceutical properties and therapeutic effects. In cell culture studies, EP successfully reduced inflammatory mediators like TNF-α, COX-2, and IL-6. EPHC demonstrated enhanced cytotoxic effects with a synergistic combination index. These eutectic mixtures also exhibited significantly improved dissolution rates (6 to 9-fold enhancement in % dissolution efficiency at 1 minute) and increased hardness compared to plain this compound researchgate.net.

Table 2: Effects of this compound Eutectics on Pharmaceutical Properties and Biological Markers researchgate.net

| Eutectic Combination | Effect on Inflammatory Mediators (e.g., TNF-α, COX-2, IL-6) | Cytotoxic Effects | Hardness Improvement (at 10 MPa vs. plain this compound) | Dissolution Efficiency (at 1 min vs. plain drug) |

| This compound + Paracetamol (EP) | Reduced | Not specified | ~5-fold | 6 to 9-fold enhancement |

| This compound + Propranolol HCl (EPHC) | Not specified | Enhanced (synergistic CI) | ~3-fold | 6 to 9-fold enhancement |

Advanced Research Methodologies and Translational Studies of Etodolac

In Silico Approaches and Computational Modeling in Etodolac Research

Computational modeling and in silico approaches have become indispensable tools in modern drug discovery and development, offering cost-effective and efficient means to predict drug-target interactions and optimize molecular structures. For this compound, these methodologies provide crucial insights into its binding mechanisms and potential therapeutic avenues.

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, thereby estimating its binding affinity. For this compound, a known preferential COX-2 inhibitor with 179-fold selectivity over COX-1, docking studies are critical for understanding its interaction with these key enzymes nih.gov. Research has shown that this compound exhibits a docking score of -7.0 kcal/mol with the COX-1 receptor. Furthermore, analogues derived from this compound, such as a synthesized isochromen-1-one analogue, have demonstrated even stronger binding affinities, with a docking score of -8.2 kcal/mol to the COX-1 receptor, surpassing this compound itself and other standard NSAIDs like aceclofenac (B1665411) and diclofenac (B195802).

Beyond COX enzymes, molecular docking has explored this compound's interactions with other biological targets. For instance, studies have investigated the binding of this compound with penicillin-binding protein (PBP) targets (PBP1A, PBP2X, PBP2B, and PBP3), revealing uniform binding affinities and low inhibition constants (<50 μM). This suggests a potential for this compound in augmenting treatments against bacterial infections, such as pneumococcal meningitis. Additionally, molecular docking has been employed to analyze the possible interactions between this compound and phospholipids, specifically with phosphatidylcholine transfer protein, to understand drug-phospholipid complex formation. Stereoselective binding of this compound enantiomers (R- and S-etodolac) to Frizzled (Fzd) receptors (Fzd 8, 4, and 7) has also been explored, indicating that S-etodolac binds slightly better to Fzd 8 than R-etodolac, while R-etodolac shows a slightly better affinity for Fzd 7, and both enantiomers exhibit comparable binding to Fzd 4.

Table 1: Representative Molecular Docking Binding Affinities for this compound and Analogues

| Compound / Target | Docking Score (kcal/mol) | Reference |

| This compound / COX-1 | -7.0 | |

| This compound Analogue (Compound 5) / COX-1 | -8.2 |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling